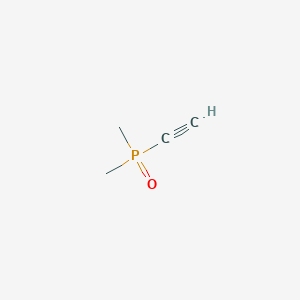

![molecular formula C13H13ClFNS B2547173 {2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride CAS No. 1049757-56-3](/img/structure/B2547173.png)

{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorine-substituted benzylamine derivatives is often achieved through reactions involving fluorinated benzylidene precursors. For instance, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were synthesized via Michael addition reactions between guanidine hydrochloride and α,β-unsaturated ketones with fluorine substituents . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride".

Molecular Structure Analysis

The molecular structure of fluorine-substituted benzylamine derivatives is characterized by the presence of stable conformers influenced by intramolecular interactions. For example, the rotational spectrum of 2-fluorobenzylamine shows two stable conformers, with the global minimum conformer stabilized by an intramolecular hydrogen bond between the fluorine atom and the aminic group . This indicates that the molecular structure of "this compound" may also exhibit similar intramolecular interactions.

Chemical Reactions Analysis

The presence of fluorine in benzylamine derivatives significantly affects their chemical reactivity. The ortho fluorination in 2-fluorobenzylamine increases the tunneling splitting of the amino group's motion by four orders of magnitude compared to its non-fluorinated counterpart . This suggests that the fluorine atom in "this compound" could similarly influence its chemical reactivity and tunneling pathways.

Physical and Chemical Properties Analysis

Fluorine substitution impacts the physical and chemical properties of benzylamine derivatives. For instance, the solubility of fluorine-substituted quinazolin-2-amine derivatives in water or PBS buffer is significantly improved, exceeding 50 mg ml-1 at room temperature . Additionally, the presence of fluorine can enhance the anti-inflammatory activity of these compounds . The spectroscopic properties of a Schiff base related to benzylamine derivatives show characteristic absorption bands in the UV-Vis spectrum, which could be indicative of the electronic transitions within the molecule . These findings suggest that "this compound" may also display distinct physical and chemical properties, such as solubility and biological activity, influenced by the presence of the fluorine atom.

Wissenschaftliche Forschungsanwendungen

Fluorine Substitution Effects The study by Calabrese et al. (2013) focused on the effects of ring fluorination on the structural and dynamical properties of the model molecule 2-fluorobenzylamine. This research provides insights into how fluorine substitution impacts flexibility and tunneling pathways of molecules, which is crucial for understanding the behavior of "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride" in various chemical environments (Calabrese et al., 2013).

Oxidation Products of Antioxidants The work by Rapta et al. (2009) on the oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines explores the electrochemical and spectroscopic properties of aromatic secondary amines. This study helps in understanding the oxidative stability and potential antioxidant applications of compounds like "this compound" (Rapta et al., 2009).

Corrosion Inhibition Boughoues et al. (2020) synthesized amine derivative compounds and investigated their performances as corrosion inhibitors on mild steel. This research is relevant for the application of "this compound" in materials science, particularly in corrosion protection (Boughoues et al., 2020).

Anti-inflammatory Activity Sun et al. (2019) synthesized fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives and evaluated their anti-inflammatory activities. This demonstrates the potential of fluorine-substituted amines, similar in structure to "this compound," in developing new anti-inflammatory agents (Sun et al., 2019).

Anticancer Micro-medicine Tian et al. (2018) discussed the synthesis of an anticancer prodrug with a quinoline structure and its encapsulation with chitosan for pH responsive release performance. Research like this highlights the potential for using compounds like "this compound" in targeted cancer therapy (Tian et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNS.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h1-8H,9,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTABQIFWKNYDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

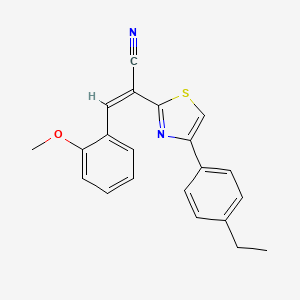

![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)

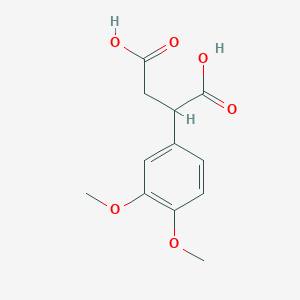

![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)

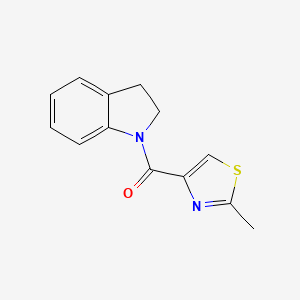

![N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547096.png)

![2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2547097.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547100.png)

![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2547101.png)

![3-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2547102.png)

![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547104.png)

![N-(3,4-dimethoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2547106.png)

![2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2547110.png)